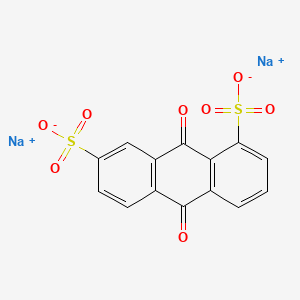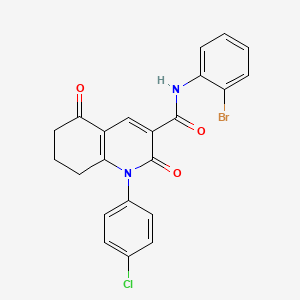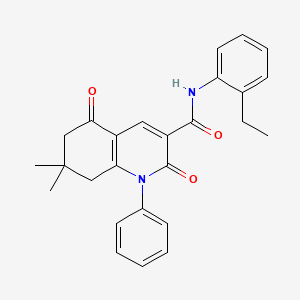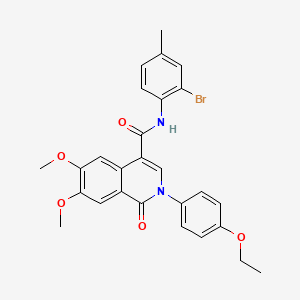![molecular formula C9H8O B1659887 8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one CAS No. 68913-17-7](/img/structure/B1659887.png)
8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one
Overview
Description
8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one is a chemical compound with the molecular formula C9H8O. It is a bicyclic structure that includes a cyclobutene ring fused to a benzene ring, with a methyl group attached to the bicyclic system. This compound is of interest in various fields of scientific research due to its unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethylbenzaldehyde with a suitable reagent to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale methods. This includes scaling up the reaction conditions, ensuring consistent quality and yield, and implementing safety measures to handle the reagents and products .
Chemical Reactions Analysis
Types of Reactions
8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Its derivatives may have biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one involves its interaction with molecular targets through various pathways. The specific pathways depend on the functional groups present and the nature of the interactions. For example, it may act as a ligand for certain receptors or enzymes, modulating their activity. The detailed mechanism would require further experimental studies to elucidate .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-trien-7-one: Similar structure but without the methyl group.
7-Methylbicyclo[4.2.0]octa-1,3,5-triene: Similar structure with a different position of the methyl group.
2-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one: Another positional isomer with the methyl group at a different position.
Uniqueness
8-Methylbicyclo[42The presence of the methyl group at the 8-position can affect the compound’s stability, reactivity, and interaction with other molecules, making it distinct from its isomers and analogues .
Properties
IUPAC Name |
8-methylbicyclo[4.2.0]octa-1,3,5-trien-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-6-7-4-2-3-5-8(7)9(6)10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NASKFLAPVWUAGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00499334 | |
| Record name | 8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68913-17-7 | |
| Record name | 8-Methylbicyclo[4.2.0]octa-1,3,5-trien-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00499334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]-N-phenylacetamide](/img/structure/B1659804.png)
![Bicyclo[2.2.2]oct-2-en-1-ol](/img/structure/B1659805.png)






![N-(3,4-dimethoxyphenyl)-2-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B1659814.png)
![N-(2-chloro-4-fluorophenyl)-2-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B1659815.png)




